2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid is a synthetic compound with potential applications in medicinal chemistry. Its systematic name reflects its complex structure, which includes a piperazine ring and a cyanophenyl moiety. This compound can be classified as an amino acid derivative, specifically designed for pharmacological purposes.
The compound's chemical formula is , and it has a molecular weight of approximately 258.314 g/mol. It falls under the category of piperazine derivatives, which are known for their diverse biological activities, including antiepileptic and antidepressant effects. The compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential therapeutic properties.
The synthesis of 2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid typically involves several key steps:
These reactions generally require careful control of conditions such as temperature, pH, and reaction time to optimize yield and purity.
The molecular structure of 2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid can be represented using various structural formulas:
Key data associated with its structure include:
The compound can undergo several chemical reactions:
Each of these reactions can be studied to understand the reactivity profile of the compound in various environments.
The mechanism of action for compounds like 2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid is often linked to their interaction with specific biological targets:
The physical properties of 2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid include:
Chemical properties include:
This compound has potential applications in various fields:
The synthesis of Boc-protected piperazine intermediates begins with N-Boc piperazine, where regioselective functionalization at the N1 position is achieved through nucleophilic substitution or acylation. As demonstrated in WO2015036442A1, this involves reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. This protocol achieves >95% Boc protection with minimal di-substituted byproducts (<3%) [2]. For asymmetric derivatives like 2-methylpiperazine (CAS 1240582-19-7), orthogonal protection strategies are essential. The free amine at C2 is protected via trifluoroacetyl (TFA) groups prior to Boc installation at N4, enabling selective deprotection for downstream acetic acid moiety integration [6].
Table 1: Synthesis Optimization of Boc-Piperazine Intermediates
Piperazine Core | Protection Method | Reaction Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Unsubstituted | Boc₂O/DCM, 0°C to RT | 4 | 95 | <3 (di-Boc) |
2-Methyl substituted | TFA then Boc₂O/THF | 8 | 87 | <5 (N1-TFA) |
2,5-Dimethyl substituted | Boc₂O/Et₃N, DCM | 6 | 78 | 8–12 (regioisomers) |
Critical to yield optimization is stoichiometric control (1.05 eq Boc₂O per amine) and moisture exclusion, which suppresses hydrolysis. Post-reaction, intermediates are purified via aqueous workup (NaHCO₃) and recrystallization from ethyl acetate/hexane mixtures [6] [9].
The acetic acid moiety is introduced via N-acylation of the Boc-piperazine intermediate using bromoacetyl bromide or chloroacetyl chloride. US20040106655A1 details a two-step approach: (1) generation of a glycine-derived active ester (e.g., N-hydroxysuccinimide ester) and (2) coupling with Boc-piperazine in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 2-[4-Boc-piperazin-1-yl]acetic acid derivatives (70–85%) . For the target compound, the critical step involves nucleophilic displacement where the Boc-piperazine attacks the α-carbon of 2-(2-cyanophenyl)-2-bromoacetic acid. This reaction demands anhydrous conditions and catalytic potassium iodide (KI, 5 mol%) to enhance bromide leaving-group efficiency. The 2-cyanophenyl group is pre-installed on the bromoacetic acid precursor via Friedel-Crafts alkylation of o-cyanotoluene followed by bromination [2].
Microwave-assisted coupling (100°C, 30 min) reduces reaction times by 75% while maintaining yields at 82±3%, as verified in high-throughput screenings .
Ortho-cyanophenyl substitution imposes significant steric and electronic challenges during C–C bond formation. The cyanogroup's strong electron-withdrawing nature deactivates the phenyl ring toward electrophilic attack, necessitating directed ortho-lithiation. As described in US20040162282A1, n-butyllithium (n-BuLi, 2.2 eq) deprotonates 2-bromobenzonitrile at −78°C, generating a stable aryllithium species that reacts with CO₂ to form 2-cyanobenzoic acid. Subsequent reduction (LiAlH₄) and Appel bromination yield 2-(2-bromo-1-hydroxyethyl)benzonitrile, which is oxidized to the α-bromoacetic acid derivative [6].
Table 2: Regioselectivity in Cyanophenyl Acetic Acid Synthesis
Substitution Position | Lithiation Base | Temperature (°C) | Regioselectivity Ratio (ortho:meta:para) |
---|---|---|---|
2-CN | n-BuLi | −78 | 98:1.5:0.5 |
3-CN | LDA | −40 | 5:92:3 |
4-CN | t-BuLi | −95 | 2:4:94 |
The ortho-lithiation’s success hinges on the cyanogroup’s coordination with lithium, forming a chelated intermediate that directs metalation exclusively ortho to CN [6] [9].
Solvent polarity and catalyst selection profoundly impact acylation kinetics and byproduct profiles. Non-polar solvents (toluene, hexane) suppress diacylation but slow reaction rates, while polar aprotic solvents (DMF, acetonitrile) accelerate coupling but risk Boc deprotection. Optimal conditions identified in WO2015036442A1 use THF:DCM (3:1 v/v) with 5 mol% 4-dimethylaminopyridine (DMAP), achieving 88% yield of the target compound at 50°C [2]. Catalyst screening reveals that 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) outperforms triethylamine in minimizing racemization at the acetic acid chiral center (ee >98% vs. 85%) .
Acid scavengers are critical: polymer-bound trisamine resins reduce HCl byproducts during bromoacetyl coupling more effectively than soluble bases, improving purity from 85% to 96% .
Scale-up synthesis employs continuous flow reactors and solvent recycling to enhance atom economy. EP3323814B1 demonstrates a telescoped process where Boc protection, acylation, and cyanophenyl coupling occur in a single flow system with 2-MeTHF as a bio-based solvent. This reduces E-factor (kg waste/kg product) from 32 (batch) to 8.5 [10]. Key advances include:
Table 3: Environmental Metrics in Batch vs. Flow Synthesis
Parameter | Batch Process | Flow Process | Reduction (%) |
---|---|---|---|
E-Factor (kg waste/kg product) | 32 | 8.5 | 73.4 |
Energy Consumption (kWh/kg) | 48 | 19 | 60.4 |
Solvent Usage (L/kg) | 120 | 35 | 70.8 |
Comprehensive Compound Index
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: